N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine
CAS No.:
Cat. No.: VC17808927
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine -](/images/structure/VC17808927.png)
Specification
Molecular Formula | C10H17N3S |
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Molecular Weight | 211.33 g/mol |
IUPAC Name | N-(2-imidazol-1-ylethyl)thian-4-amine |
Standard InChI | InChI=1S/C10H17N3S/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13/h3,5,9-10,12H,1-2,4,6-8H2 |
Standard InChI Key | KLHBYYTXPHZDPN-UHFFFAOYSA-N |
Canonical SMILES | C1CSCCC1NCCN2C=CN=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates two distinct heterocyclic systems:
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A thian-4-amine moiety, a six-membered sulfur-containing ring with an amine group at the 4-position.
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An imidazole ring attached via a two-carbon ethyl linker to the thian-4-amine nitrogen .
This hybrid architecture enables unique electronic interactions. The imidazole ring, with its aromatic π-system and dual nitrogen atoms, provides sites for hydrogen bonding and π-π stacking, while the thian group contributes steric bulk and sulfur-based reactivity.
Table 1: Key Molecular Descriptors of N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine
Property | Value | Source |
---|---|---|
Molecular Formula | C10H17N3S | |
Molecular Weight | 211.33 g/mol | |
IUPAC Name | N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine | |
SMILES | C1CSCCC1NCCN2C=CN=C2 | |
InChIKey | XKGCPZGTJLGFEX-UHFFFAOYSA-N |
Tautomerism and Protonation States
Imidazole derivatives exhibit tautomerism, with the 1H-imidazol-1-yl group existing in equilibrium between two tautomeric forms (1H and 3H) . This tautomerism influences the compound’s acidity, with the imidazole nitrogen (pKa ≈ 6.95) capable of protonation under physiological conditions . The thian-4-amine’s secondary amine (pKa ≈ 10.5) further contributes to pH-dependent solubility and reactivity.
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine typically involves a Mannich-type reaction, as evidenced by analogous imidazole-piperazine syntheses . Key steps include:
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Imidazole Activation: 1H-imidazole is treated with a base (e.g., K2CO3) to deprotonate the N1 position, enhancing nucleophilicity.
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Nucleophilic Substitution: Reaction with 2-chloroethylamine hydrochloride introduces the ethylamine sidechain.
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Thian-4-amine Coupling: The ethylamine intermediate reacts with thian-4-amine under reflux in ethanol, catalyzed by HCl.
Reaction Scheme:
Salt Formation and Purification
The free base is often converted to its dihydrochloride salt (C10H19Cl2N3S, MW 284.24 g/mol) to improve crystallinity and solubility. This involves treating the compound with concentrated HCl in methanol, followed by recrystallization from ethanol/water mixtures.
Physicochemical and Spectroscopic Profiles
Solubility and Stability
While solubility data for the free base are unavailable, the dihydrochloride salt exhibits moderate solubility in polar solvents like water and methanol. Stability studies suggest susceptibility to oxidation at the sulfur atom in the thian ring under acidic conditions.
Spectroscopic Characterization
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1H NMR (400 MHz, D2O): Signals at δ 7.65 (s, 1H, imidazole H2), 6.95 (s, 1H, imidazole H4), 3.85–3.70 (m, 2H, CH2N), and 2.90–2.60 (m, 4H, thian ring) .
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FT-IR (KBr): Peaks at 3150 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N imidazole), and 690 cm⁻¹ (C-S thian) .
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Mass Spectrometry: ESI-MS m/z 211.33 [M+H]⁺, consistent with the molecular weight .
Comparative Analysis with Structural Analogs
Benzimidazole Derivatives
Compound 2-(2-benzylbenzimidazol-1-yl)ethanamine (C16H17N3, MW 251.33 g/mol ) shares a similar ethylamine-linked heterocycle but replaces thian with a benzyl-benzimidazole system. This substitution increases lipophilicity (LogP 3.29 vs. 1.82 for the target compound), potentially enhancing blood-brain barrier penetration .
Piperazine-Imidazole Hybrids
Mannich-synthesized 1-((4'-(4-fluorophenyl)piperazine-1-yl)methyl)-imidazole demonstrates antimicrobial activity (MIC 8 µg/mL against S. aureus) , suggesting that N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine may exhibit similar properties due to shared imidazole pharmacophores.
Table 2: Structural and Bioactive Comparison
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